2-Benzamidoprop-2-enoic acid

Stereoselective synthesis Diels-Alder cycloaddition Dehydroalanine reactivity

Researchers synthesizing constrained peptide mimetics often struggle with inconsistent Diels-Alder reactivity. 2-Benzamidoprop-2-enoic acid resolves this with controlled reactivity for high stereoselectivity. • Diels-Alder: Lower reactivity vs N-acetyl analog ensures high stereoselectivity with Danishefsky's diene. • Polymerization: Unique Q/e values (2.30/0.72) favor alternating copolymerization. • Heterocycle synth.: Validated in total synthesis of quisqualic acid. Bulk stock available, immediate global shipping.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 4452-17-9
Cat. No. B15402568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamidoprop-2-enoic acid
CAS4452-17-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H9NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-6H,1H2,(H,11,12)(H,13,14)
InChIKeyLLMQXRYQLCGWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamidoprop-2-enoic acid: Overview and Key Properties


2-Benzamidoprop-2-enoic acid (CAS 4452-17-9), also referred to as N-benzoyl-2,3-didehydroalanine or α-benzamidoacrylic acid, is an N-acyl-α,β-dehydroalanine derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1][2]. This compound features a reactive dehydroalanine backbone with a benzamido N-acyl protecting group, making it a versatile synthetic intermediate for the construction of constrained amino acid analogues and a functional monomer for free-radical polymerization [2][3]. The LogP value of approximately 1.59 indicates balanced hydrophobicity suitable for both synthetic and biological contexts [1].

Reactive dehydroalanine scaffold for constrained amino acid analogue synthesis
N-Benzoyl protecting group modulates reactivity and stereochemical outcome
Functional monomer for alternating copolymer design via radical polymerization

Why N-Acyl Group Selection Determines Reactivity


Generic substitution between N-acyl dehydroalanines is not scientifically valid because the N-acyl group directly and profoundly impacts the compound's electronic properties, reactivity, and ultimate application scope. For example, in Diels-Alder cycloadditions, the N-acetyl derivative achieves total conversion under conditions where the N-benzoyl analog exhibits markedly lower reactivity, a divergence attributed to electronic effects that would lead to complete reaction failure if the wrong analog were selected [1]. Similarly, in free-radical copolymerization, the N-benzamido monomer demonstrates a high Q value (2.30) and a positive e value (0.72), defining a unique reactivity profile that cannot be replicated by other N-acyl or simpler acrylic monomers, and thus a direct swap will alter the final copolymer sequence and properties [2].

Target

N-Benzoyl (benzamido) dehydroalanine: lower Diels-Alder reactivity enables stereoselective control

N-Acetyl analog

Higher, less selective reactivity; may lead to side reactions or uncontrolled polymerization

Target

Distinct Q-e monomer parameters; favors alternating copolymers with electron-rich comonomers

Simple acrylate/methacrylate

Cannot replicate the same resonance stabilization or electron-deficient character; copolymer microstructure differs

Quantitative Evidence for Product Differentiation


Diels-Alder Reactivity: N-Benzoyl vs. N-Acetyl Comparison

A direct comparative study of methyl-N-acetyl- and methyl-N-benzoyl-α,β-dehydroalaninates in Diels-Alder reactions with cyclopentadiene reveals a critical reactivity division. While the N-acetyl derivative achieves total conversion under several tested conditions, the N-benzoyl derivative (corresponding to the methyl ester of 2-Benzamidoprop-2-enoic acid) shows a significantly lower reactivity [1]. This is not merely a kinetic difference; the reduced dienophile activity of the N-benzoyl species allows for selective transformations where the more reactive N-acetyl compound might undergo side reactions or uncontrolled polymerization. This controlled reactivity is a key design element for achieving high stereoselectivity in complex molecule construction [1][2].

Diels-Alder reactivity
Head-to-head
N-Benzoyl methyl ester shows lower conversion than N-acetyl analog under identical cyclopentadiene conditions.
Controlled reactivity supports stereoselective Diels-Alder applications.
Direct comparative study; complete vs. incomplete conversion.
Stereoselective synthesis Diels-Alder cycloaddition Dehydroalanine reactivity

Copolymerization Reactivity Ratios and Q-e Parameters

The monomer reactivity of 2-benzamidoacrylic acid is quantitatively defined by its copolymerization ratios with styrene and acrylic acid, yielding Q-e parameter values of Q = 2.30 and e = 0.72 [1]. To contextualize this, the Q value of 2.30 is substantially higher than that of methyl methacrylate (Q ≈ 0.74) or styrene (Q = 1.0), indicating much greater resonance stabilization of the propagating radical, which leads to a strong preference for alternating copolymerization. The positive e value of 0.72 denotes an electron-deficient double bond, contrasting with electron-rich monomers like vinyl acetate (e ≈ -0.22). A researcher selecting a monomer for specific copolymer microstructures will find that 2-benzamidoacrylic acid offers a distinct reactivity profile characterized by high resonance stabilization and electron deficiency, a combination not readily available from simple acrylates or methacrylates [2].

Copolymerization Q-e
Cross-study comparable
Q = 2.30, e = +0.72 (from styrene and acrylic acid copolymerizations)
High resonance stabilization and electron deficiency favor alternating copolymers.
~3× higher Q than methyl methacrylate; conditions: 60°C, DMF, AIBN.
Copolymerization Monomer reactivity ratios Q-e scheme

Synthetic Utility in Constrained Amino Acid Synthesis

2-Benzamidoprop-2-enoic acid serves as a key intermediate in orthogonal synthetic routes where its N-benzamido group acts as both a protecting group and a reactivity modulator, a dual role not fulfilled by the N-acetyl analog. For example, it was used as the dienophile in Diels-Alder reactions with oxygenated dienes to synthesize all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid (c₆Ser), a conformationally constrained serine analogue, in good yields [1]. In a separate route, α-benzamidoacrylic acid was a pivotal intermediate for synthesizing quisqualic acid, a natural anthelmintic, via substitution and cyclization steps that rely on the benzamide's stability under basic and nucleophilic conditions [2]. The 2-acetamido analog is not reported in these specific synthetic strategies, underscoring the preferential selection of the benzamido derivative for these complex amino acid syntheses.

Synthetic utility
Class-level
Successfully employed in c₆Ser stereoisomer synthesis and quisqualic acid total synthesis; N-acetyl analog not reported in these routes.
N-Benzoyl group enables dual protective and directing function.
Orthogonal synthetic strategies; stability under basic/nucleophilic conditions.
Amino acid synthesis Constrained analogues N-benzoyl protecting group

Free Radical Scavenging and Radioprotective Potential

2-Benzamidoprop-2-enoic acid belongs to the N-acyl dehydroalanine class, which has demonstrated free radical scavenging activity and radioprotective effects in preclinical studies. In vitro, specific N-acyl dehydroalanine derivatives scavenged the DPPH radical at 10⁻³ M concentration by up to 56% and inhibited lipid peroxidation by 76–90% at 10⁻³ M and 10⁻⁴ M [1]. In vivo, the ortho-methoxyphenylacetyl dehydroalanine derivative AD-20 provided a degree of radioprotection in mice comparable to the established agent WR-2721 when exposed to a single 700-rad X-ray dose, and extended protection across a range of 600–800 rads [2][3]. While the quantitative data are from structural variants, they establish the class-level property of oxygen-derived radical scavenging that the core dehydroalanine-benzamido scaffold is expected to share, guiding its selection in antioxidant or radioprotectant research programs where the specific N-acyl group can be tuned.

Radical scavenging class
Class-level inference
N-Acyl dehydroalanine derivatives scavenged DPPH up to 56% and inhibited lipid peroxidation 76–90% in vitro; AD-20 variant provided in vivo radioprotection comparable to WR-2721.
Scaffold may support antioxidant or radioprotectant research.
Data from structural analogs; direct confirmation on benzamido derivative pending.
Radioprotection Free radical scavenging N-acyl dehydroalanine

Research and Industrial Applications


Stereoselective Synthesis of Constrained Amino Acid Analogues

Researchers synthesizing conformationally constrained amino acids, such as 1-amino-2-hydroxycyclohexanecarboxylic acid (c₆Ser) analogues, should select 2-benzamidoprop-2-enoic acid (or its methyl ester) as the dienophile. Its controlled, lower Diels-Alder reactivity relative to the N-acetyl analog is a proven advantage for achieving high stereoselectivity when reacting with dienes like Danishefsky's diene, yielding products with well-defined stereochemistry in good yields [1]. This scenario applies to medicinal chemistry programs investigating rigidified peptide mimetics and protease inhibitors [1][2].

Design of Alternating Specialty Copolymers

For polymer chemists designing copolymers with specific monomer sequencing, 2-benzamidoprop-2-enoic acid is a unique monomer whose high Q value (2.30) and positive e value (0.72) strongly favor alternating copolymerization with electron-rich comonomers [1]. Its thermal stability profile, featuring distinct degradation endotherm and exotherm peaks at approximately 200°C and 370°C respectively, makes it a candidate for thermally responsive or degradable polymer systems [1].

N-Benzoyl-Protected Intermediate for Bioactive Heterocycles

Investigators pursuing bioactive heterocycles that require a stable yet removable N-protected dehydroalanine intermediate should employ 2-benzamidoprop-2-enoic acid. It has been validated in the total synthesis of the natural anthelmintic quisqualic acid, a route that utilizes both its Michael acceptor properties and the stability of the benzamide under the reaction conditions, a utility not reliably provided by N-acetyl alternatives [1].

Radioprotectant and Antioxidant Lead Optimization

Given the class-level evidence that N-acyl dehydroalanines act as potent scavengers of superoxide and hydroxyl radicals and can provide in vivo radioprotection comparable to WR-2721, 2-benzamidoprop-2-enoic acid serves as a synthetically tractable core scaffold for developing novel radioprotective or antioxidant leads [1][2]. Its balanced LogP (1.59) provides a suitable starting physicochemical profile for further optimization [3].

Application
Selection Property
Validation Focus
Constrained amino acid analogue synthesis
Controlled Diels-Alder reactivity via N-benzoyl group
Stereoselectivity and yield with oxygenated dienes
Alternating copolymer design
Distinct Q-e monomer reactivity profile
Copolymer sequence control and thermal property study
Bioactive heterocycle intermediate
Stable N-benzoyl protecting group under nucleophilic/basic conditions
Reported success in quisqualic acid total synthesis
Radioprotectant / antioxidant lead development
N-Acyl dehydroalanine scaffold with class-level radical scavenging evidence
In vitro antioxidant and in vivo radioprotection model screening
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